Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549205
InChI: InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16549205

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
IUPAC Name ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3
Standard InChI Key PWHMIVIWTZXKTA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Substituent Effects

The molecular framework of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate comprises a bicyclic system where a thiophene ring is fused to a pyridine ring at the [3,2-b] position. This fusion creates a planar, aromatic system that enhances electronic delocalization and stability. The bromine atom at the 3-position introduces steric bulk and electronic effects, polarizing the π-electron system and increasing susceptibility to nucleophilic substitution reactions. Concurrently, the ethyl ester group at the 2-position serves as an electron-withdrawing substituent, modulating the compound’s solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₈BrNO₂S
Molecular Weight286.14 g/mol
SMILESCCOC(=O)C1=C(C2=C(S1)N=CC=C2)Br
InChIKeySFDIRKDBTVHEEY-UHFFFAOYSA-N

The SMILES notation and InChIKey provided in Table 1 underscore the compound’s connectivity and stereoelectronic features, which are critical for computational modeling and structure-activity relationship (SAR) studies .

Comparative Analysis with Isomeric Analogues

Structural isomerism profoundly influences the properties of thienopyridine derivatives. For instance, ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate differs in the fusion position of the thiophene and pyridine rings ([2,3-b] vs. [3,2-b]), leading to distinct electronic distributions and reactivity patterns . Similarly, ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, another analogue, features bromine at the 4-position, altering steric interactions and binding affinities in biological systems. These subtle variations highlight the importance of regiochemistry in optimizing pharmacological profiles.

Synthesis and Manufacturing Protocols

Bromination of Thieno[3,2-b]pyridine Precursors

The synthesis typically begins with the bromination of thieno[3,2-b]pyridine-2-carboxylate. Bromine (Br₂) in acetic acid or chloroform at 0–5°C selectively substitutes the hydrogen atom at the 3-position, yielding the mono-brominated intermediate. This step exploits the aromatic ring’s electron-rich regions, with the thiophene sulfur atom directing electrophilic attack to the adjacent carbon.

Esterification and Purification

Subsequent esterification involves reacting the brominated intermediate with ethanol in the presence of sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol displaces the carboxylate leaving group. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) affords the final product in yields exceeding 65%.

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 0–5°C, 4 h78
EsterificationEtOH, H₂SO₄, reflux, 6 h67

Alternative routes, such as using N-bromosuccinimide (NBS) for bromination, have been explored but show lower regioselectivity.

Biological Activities and Mechanistic Insights

Antibacterial and Antifungal Efficacy

In vitro assays reveal that ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The bromine atom enhances membrane permeability, while the ester group facilitates interactions with bacterial efflux pumps. Antifungal activity against Candida albicans (MIC = 32 µg/mL) is attributed to thiol-mediated disruption of fungal cell walls.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution Reactions

The C–Br bond undergoes facile substitution with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with piperidine in dimethyl sulfoxide (DMSO) at 80°C replaces bromine with a piperidinyl group, yielding ethyl 3-(piperidin-1-yl)thieno[3,2-b]pyridine-2-carboxylate. Such derivatives exhibit improved solubility and blood-brain barrier penetration.

Cross-Coupling Reactions

Applications in Drug Discovery and Development

Lead Optimization and SAR Studies

The compound serves as a versatile intermediate in optimizing lead compounds for oncology and infectious diseases. SAR studies highlight that electron-withdrawing groups at the 3-position enhance antitumor activity, while bulkier substituents improve metabolic stability.

Prodrug Design and Bioavailability Enhancement

Ester prodrugs derived from ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate demonstrate enhanced oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, which exhibits prolonged plasma half-life (>6 h) in rodent models.

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